molecular formula C10H15BrN2O B6630418 5-bromo-N-(1-methoxypropan-2-yl)-6-methylpyridin-2-amine

5-bromo-N-(1-methoxypropan-2-yl)-6-methylpyridin-2-amine

Cat. No. B6630418
M. Wt: 259.14 g/mol
InChI Key: BCLUFELVGNSVQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(1-methoxypropan-2-yl)-6-methylpyridin-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound is a pyridine derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 5-bromo-N-(1-methoxypropan-2-yl)-6-methylpyridin-2-amine is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, it has been shown to have antioxidant properties, which may play a role in its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-N-(1-methoxypropan-2-yl)-6-methylpyridin-2-amine has several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the production of reactive oxygen species (ROS) in cells. Additionally, it has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-bromo-N-(1-methoxypropan-2-yl)-6-methylpyridin-2-amine in lab experiments is its potential for use in drug discovery and development. However, there are also limitations to using this compound. For example, its mechanism of action is not fully understood, and more research is needed to determine its potential side effects and toxicity.

Future Directions

There are several future directions for research on 5-bromo-N-(1-methoxypropan-2-yl)-6-methylpyridin-2-amine. One area of research is the development of new drugs based on this compound. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects and toxicity. Finally, further studies are needed to determine the potential use of this compound in the treatment of neurological disorders.
Conclusion:
In conclusion, 5-bromo-N-(1-methoxypropan-2-yl)-6-methylpyridin-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the treatment of various diseases.

Synthesis Methods

The synthesis of 5-bromo-N-(1-methoxypropan-2-yl)-6-methylpyridin-2-amine has been reported in several scientific studies. One of the most common methods involves the reaction of 5-bromo-2-chloropyridine with 1-methoxypropan-2-amine in the presence of a base such as potassium carbonate. The reaction is carried out at a temperature of 120°C for several hours, and the resulting product is purified using column chromatography.

Scientific Research Applications

5-bromo-N-(1-methoxypropan-2-yl)-6-methylpyridin-2-amine has been studied extensively for its potential applications in drug discovery and development. This compound has been shown to have activity against several types of cancer cells, including breast cancer, lung cancer, and colon cancer. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

5-bromo-N-(1-methoxypropan-2-yl)-6-methylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2O/c1-7(6-14-3)12-10-5-4-9(11)8(2)13-10/h4-5,7H,6H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCLUFELVGNSVQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)NC(C)COC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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